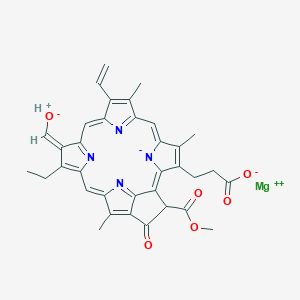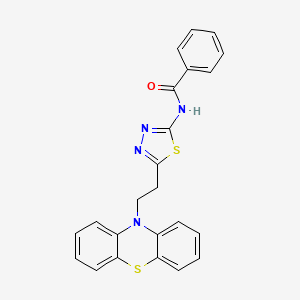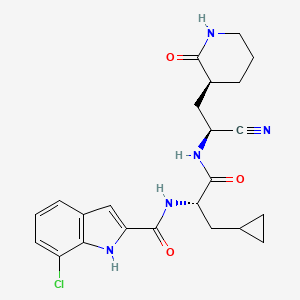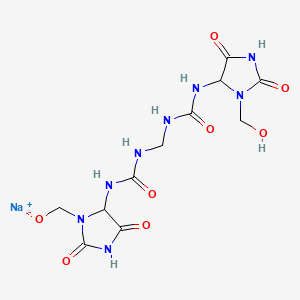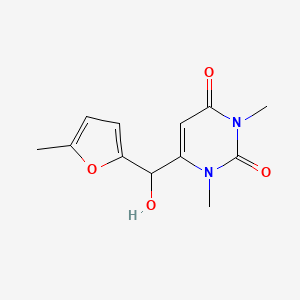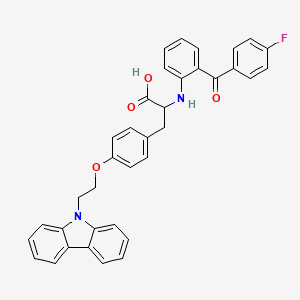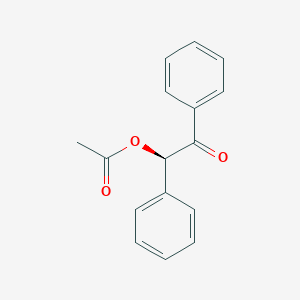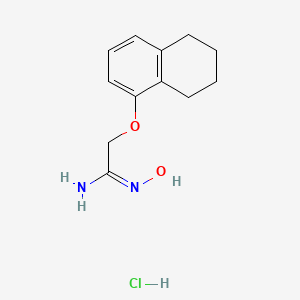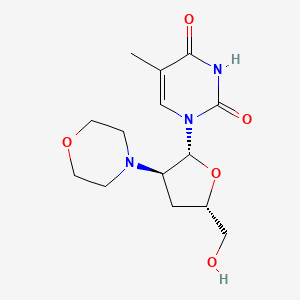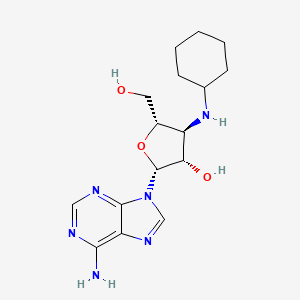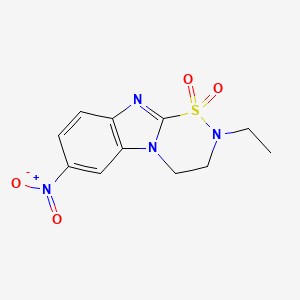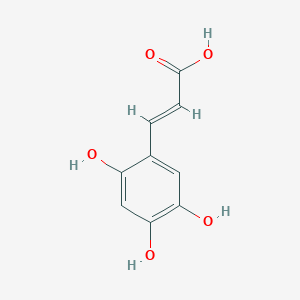
2,4,5-Trihydroxycinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trihydroxycinnamic acid is a hydroxycinnamic acid found in rooibos tea and can be isolated from seeds of Alisma orientale . It is a naturally occurring compound with the chemical formula C9H8O5 and a molar mass of 196.158 g·mol−1 . This compound is known for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the hydroxylation of 2,4,5-trihydroxybenzaldehyde followed by a Knoevenagel condensation with malonic acid .
Industrial Production Methods: it can be extracted from natural sources such as rooibos tea and seeds of Alisma orientale .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4,5-Trihydroxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the formulation of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 2,4,5-Trihydroxycinnamic acid involves its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells. The compound’s ability to donate hydrogen or electrons and stabilize the resulting phenoxyl radical is key to its antioxidant activity . It also inhibits the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
2,4,5-Trihydroxycinnamic acid is similar to other hydroxycinnamic acids such as:
- Caffeic Acid
- Ferulic Acid
- p-Coumaric Acid
- Sinapic Acid
- Chlorogenic Acid
- Rosmarinic Acid
Uniqueness: What sets this compound apart is its specific hydroxylation pattern, which contributes to its unique antioxidant and anti-inflammatory properties .
Properties
CAS No. |
2631046-97-2 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(E)-3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14)/b2-1+ |
InChI Key |
GUOJZFSYQUIYCN-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)O)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


